5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1448047-68-4
VCID: VC5400856
InChI: InChI=1S/C14H13ClN4O2S2/c15-13-1-2-14(22-13)23(20,21)17-8-10-19-9-5-12(18-19)11-3-6-16-7-4-11/h1-7,9,17H,8,10H2
SMILES: C1=CN=CC=C1C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Molecular Formula: C14H13ClN4O2S2
Molecular Weight: 368.85

5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

CAS No.: 1448047-68-4

Cat. No.: VC5400856

Molecular Formula: C14H13ClN4O2S2

Molecular Weight: 368.85

* For research use only. Not for human or veterinary use.

5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide - 1448047-68-4

Specification

CAS No. 1448047-68-4
Molecular Formula C14H13ClN4O2S2
Molecular Weight 368.85
IUPAC Name 5-chloro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C14H13ClN4O2S2/c15-13-1-2-14(22-13)23(20,21)17-8-10-19-9-5-12(18-19)11-3-6-16-7-4-11/h1-7,9,17H,8,10H2
Standard InChI Key JEVCOTAXSJKUBW-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features:

  • A thiophene-2-sulfonamide core with a chlorine substituent at the 5-position.

  • An ethyl linker connecting the sulfonamide group to a pyrazole ring.

  • A pyridin-4-yl group at the 3-position of the pyrazole.

This arrangement creates a planar, conjugated system that enhances interactions with biological targets. X-ray crystallography and NMR spectroscopy confirm the stability of this configuration, with the pyridine nitrogen contributing to hydrogen-bonding capabilities.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₄H₁₃ClN₄O₂S₂
Molecular Weight368.85 g/mol
LogP3.51 (predicted)
Hydrogen Bond Acceptors10
Hydrogen Bond Donors1
Polar Surface Area82.03 Ų
SolubilityLow in water; soluble in DMSO

The compound’s low aqueous solubility (logSw = -3.87) and moderate lipophilicity (logP = 3.51) suggest suitability for membrane penetration, a critical factor in drug bioavailability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Thiophene sulfonylation: 5-Chlorothiophene-2-sulfonyl chloride is reacted with ethylenediamine to form the sulfonamide intermediate.

  • Pyrazole formation: A cyclocondensation reaction between pyridin-4-yl hydrazine and a β-keto ester yields the pyrazole ring.

  • Coupling: The pyrazole intermediate is linked to the sulfonamide via an ethyl spacer using nucleophilic substitution.

Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and purity (>98%).

Reactivity Profile

  • Sulfonamide group: Participates in hydrogen bonding and acid-base reactions.

  • Pyridine ring: Undergoes electrophilic substitution at the para position.

  • Pyrazole: Acts as a ligand in metal coordination complexes, enhancing catalytic applications.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) and fungi (C. albicans MIC = 16 µg/mL). The thiophene and sulfonamide groups disrupt microbial cell wall synthesis .

Table 1: Antimicrobial Activity

StrainMIC (µg/mL)
S. aureus8
E. coli32
C. albicans16

Anti-inflammatory Effects

By modulating chemokine receptors (CCR2/CCR5), it suppresses cytokine release (e.g., IL-6 and TNF-α by 70% at 1 µM) .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Oral bioavailability of 42% in rodents.

  • Metabolism: Hepatic CYP3A4-mediated oxidation.

  • Excretion: Renal (60%) and fecal (35%).

Toxicity Data

ParameterValue
LD₅₀ (mice, oral)1,200 mg/kg
GenotoxicityNegative (Ames test)

Applications and Future Directions

Therapeutic Uses

  • Oncology: PI3K inhibitors for breast and prostate cancers.

  • Infectious Diseases: Adjunct therapy for resistant bacterial strains.

  • Autoimmune Disorders: CCR5 antagonism in rheumatoid arthritis.

Material Science

The compound’s conjugated system makes it a candidate for organic semiconductors, with a bandgap of 2.8 eV .

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